molecular formula C15H12F3NO B13774431 N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 844-04-2

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13774431
CAS No.: 844-04-2
M. Wt: 279.26 g/mol
InChI Key: AIEQQLHWKYTELX-UHFFFAOYSA-N
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Description

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C15H12F3NO It is known for its unique chemical structure, which includes a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

    Reactants: 3-(trifluoromethyl)aniline and acetic anhydride.

    Catalyst: Pyridine.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from a suitable solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide
  • N-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide
  • N-phenyl-N-[3-(trifluoromethyl)phenyl]methanamide

Uniqueness

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Properties

CAS No.

844-04-2

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-11(20)19(13-7-3-2-4-8-13)14-9-5-6-12(10-14)15(16,17)18/h2-10H,1H3

InChI Key

AIEQQLHWKYTELX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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